Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester
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Overview
Description
Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its aromatic structure, which includes both amino and sulfonyl functional groups. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester typically involves multiple steps. One common method includes the sulfonation of aniline derivatives followed by esterification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions are common, where the amino or sulfonyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or thiols.
Scientific Research Applications
Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester involves its interaction with specific molecular targets. The sulfonyl and amino groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: Similar in structure but lacks the sulfonyl group.
Benzoic acid, 2-amino-5-chloro-, methyl ester: Contains a chloro substituent instead of the sulfonyl group.
Uniqueness
Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester is unique due to the presence of both amino and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions.
Properties
CAS No. |
34332-21-3 |
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Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
methyl 5-amino-2-(4-aminophenyl)sulfonylbenzoate |
InChI |
InChI=1S/C14H14N2O4S/c1-20-14(17)12-8-10(16)4-7-13(12)21(18,19)11-5-2-9(15)3-6-11/h2-8H,15-16H2,1H3 |
InChI Key |
URUXPTCHGFMMRC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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